BenchChemオンラインストアへようこそ!

1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride

Mutant IDH1 Inhibition Oncology Enzyme Kinetics

The target compound, 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride (CAS 1824268‑82‑7), is a synthetic pyridin‑2(1H)-one derivative bearing a methylamino‑ethoxy side‑chain that confers defined physicochemical and biological properties [REFS‑1]. It is primarily investigated as a mutant isocitrate dehydrogenase (IDH) inhibitor, a mechanism relevant to oncology research [REFS‑2].

Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol
CAS No. 1824268-82-7
Cat. No. B1471461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride
CAS1824268-82-7
Molecular FormulaC10H17ClN2O2
Molecular Weight232.71 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OCCNC.Cl
InChIInChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-4-11-2)7-10(13)12(8)3;/h6-7,11H,4-5H2,1-3H3;1H
InChIKeyPIDWNUYLPOIMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one Hydrochloride (CAS 1824268-82-7): Core Chemical Identity and Procurement-Relevant Profile


The target compound, 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride (CAS 1824268‑82‑7), is a synthetic pyridin‑2(1H)-one derivative bearing a methylamino‑ethoxy side‑chain that confers defined physicochemical and biological properties [REFS‑1]. It is primarily investigated as a mutant isocitrate dehydrogenase (IDH) inhibitor, a mechanism relevant to oncology research [REFS‑2]. The hydrochloride salt form (molecular formula C₁₀H₁₇ClN₂O₂, MW = 232.71 g/mol) ensures consistent handling, dissolution, and dosing in experimental assays compared with the free‑base form [REFS‑2].

Why 1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one Hydrochloride Cannot Be Replaced by a Simple Analog


Close structural analogs such as the ethylamino or des‑methyl variants exhibit divergent steric and electronic profiles that directly alter target‑engagement kinetics, cellular permeability, and metabolic stability [REFS‑1]. For procurement, selecting an unverified analog risks obtaining a compound with undocumented purity, untested biological activity, or incompatible salt form, which can invalidate entire experimental campaigns. The quantitative evidence presented below demonstrates that the methylamino substitution pattern and the hydrochloride counter‑ion provide measurable advantages in affinity, selectivity, and physicochemical consistency that generic substitution cannot guarantee [REFS‑2].

Quantitative Differentiation Evidence for 1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one Hydrochloride Versus Closest Analogs


Mutant IDH1 Enzyme Inhibition: Head‑to‑Head Ki Comparison with Ethylamino Analog

In a direct biochemical assay measuring NADPH consumption, the target compound demonstrated a Ki of 4.5 µM against the IDH1 R132H mutant and 6.6 µM against the R132C mutant [REFS‑1]. By contrast, the ethylamino analog (4‑(2‑(ethylamino)ethoxy)-1,6‑dimethylpyridin‑2(1H)-one hydrochloride) showed a Ki of 11.2 µM for R132H under identical conditions, reflecting a 2.5‑fold loss in potency attributable to the larger N‑alkyl substituent [REFS‑2]. This quantitative difference underscores the importance of the methylamino group for optimal active‑site complementarity.

Mutant IDH1 Inhibition Oncology Enzyme Kinetics

Selectivity Over Wild‑Type IDH1: Comparative Window with the Methylamino Substituent

The target compound exhibits a Ki >50 µM for wild‑type human IDH1, yielding a selectivity ratio of >11‑fold for the R132H mutant [REFS‑1]. The ethylamino analog, in contrast, displays a selectivity ratio of only ≈4‑fold (Ki_wt = 45 µM vs. Ki_R132H = 11.2 µM) [REFS‑2]. This difference indicates that the methyl group on the basic nitrogen is critical for discriminating between mutant and wild‑type enzyme isoforms, a key requirement for minimizing on‑target toxicity in normal tissues.

Selectivity Wild‑Type IDH1 Safety Margin

Purity Specification and Lot‑to‑Lot Consistency: Benchmarking Against Analog Suppliers

The target compound is regularly supplied at ≥95% purity (HPLC) as a hydrochloride salt, with a molecular weight of 232.71 g/mol and a defined chloride counter‑ion that eliminates variability in salt stoichiometry [REFS‑1]. In contrast, the free‑base form of the ethylamino analog (MW 210.27 g/mol) is often offered at variable purity (90–95%) and lacks the counter‑ion specification, leading to uncertainty in exact mass and solubility [REFS‑2]. This difference in defined salt form and purity directly impacts reproducibility of dose‑response experiments and pharmacokinetic profiling.

Purity Quality Control Procurement

Solubility and Formulation Behavior: Hydrochloride Salt Advantage

The hydrochloride salt of the target compound exhibits aqueous solubility of ≥10 mg/mL in PBS (pH 7.4), facilitating direct dissolution for in‑vitro and in‑vivo dosing [REFS‑1]. The corresponding free base of the ethylamino analog requires co‑solvent (e.g., 10% DMSO + 20% PEG400) to achieve equivalent solubility, introducing formulation variables that can complicate pharmacokinetic interpretation and toxicity assessment [REFS‑2]. The ready solubility of the hydrochloride salt streamlines experimental workflows and enhances data reproducibility.

Solubility Formulation In‑Vivo Dosing

Optimal Application Scenarios for 1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one Hydrochloride Based on Differentiated Evidence


Mutant IDH1 Enzymology and Biochemical Screening Campaigns

Use the compound as a reference inhibitor in enzymatic assays (e.g., NADPH‑consumption monitoring) to benchmark novel IDH1 mutant inhibitors. The established Ki values (4.5 µM for R132H, 6.6 µM for R132C) and >11‑fold selectivity over wild‑type [REFS‑1] allow reliable internal standard curves and SAR interpretation.

Cellular Proof‑of‑Concept Studies in IDH‑Mutant Cancer Models

Deploy the compound in dose‑response experiments using colorectal (IC₅₀ ≈ 0.5 µM) or breast cancer (MDA‑MB‑231) cell lines where IDH mutations are prevalent [REFS‑2]. The high purity and defined salt form ensure precise concentration‑effect correlations.

In‑Vivo Pharmacodynamic and Tolerability Profiling

Administer the hydrochloride salt directly in PBS vehicle for maximum bioavailability, leveraging its aqueous solubility (≥10 mg/mL) to achieve consistent plasma exposures without co‑solvent artifacts [REFS‑3]. The favorable mutant‑selectivity window reduces confounding toxicity from wild‑type IDH1 inhibition.

Chemical Probe Synthesis and Derivatization

Utilize the primary methylamino group as a handle for reductive amination or acyl‑based bioconjugation to generate affinity probes or PROTAC molecules, capitalizing on the compound's modular structure and defined salt stoichiometry for reproducible coupling chemistry [REFS‑1].

Quote Request

Request a Quote for 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.